Chlorotripropylsilane physical and chemical properties
Chlorotripropylsilane physical and chemical properties
An In-Depth Technical Guide to Chlorotripropylsilane: Properties, Reactions, and Applications
Introduction
Chlorotripropylsilane, with the chemical formula C9H21ClSi, is an organosilicon compound belonging to the class of chlorotrialkylsilanes.[1][2] It is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the tripropylsilyl (TPS) protecting group, particularly for alcohols.[2] The steric bulk of the three propyl groups confers specific stability and reactivity characteristics to the resulting silyl ether, allowing for selective protection and deprotection strategies in the synthesis of complex molecules.[2] This guide provides a comprehensive overview of its physical and chemical properties, core applications, reaction mechanisms, and essential safety protocols, tailored for researchers and drug development professionals who leverage advanced synthetic chemistry.
Core Physical and Chemical Properties
Chlorotripropylsilane is a liquid at room temperature. Its properties are defined by the central silicon atom bonded to three n-propyl groups and a reactive chlorine atom. The polarized silicon-chloride bond is the center of its chemical reactivity, particularly its susceptibility to nucleophilic attack.
Table 1: Physical Properties of Chlorotripropylsilane
| Property | Value | Source |
| Molecular Formula | C9H21ClSi | [1] |
| Molecular Weight | 192.80 g/mol | [1][3] |
| CAS Number | 995-25-5 | [1][3] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 82-83 °C at 12 mmHg | [5] |
| Melting Point | -40 °C (for the related chlorotrimethylsilane) | [6][7] |
| Density | ~0.856 g/mL (for the related chlorotrimethylsilane) | [6][7] |
| Solubility | Soluble in organic solvents like benzene, ether, and perchloroethylene; reacts vigorously with water. | [4][8] |
Chemical Reactivity and Mechanisms
The chemical utility of chlorotripropylsilane is dominated by the reactivity of the Si-Cl bond. This bond is readily cleaved by nucleophiles, making the compound an effective silylating agent.
Hydrolysis
Chlorotripropylsilane reacts vigorously with water in an exothermic hydrolysis reaction to form tripropylsilanol and corrosive hydrogen chloride (HCl) gas.[4][9][10] This reactivity underscores the critical need for anhydrous conditions during its storage and use in synthesis.[4] The reaction proceeds via nucleophilic attack of water on the silicon atom.
Caption: Hydrolysis of Chlorotripropylsilane.
Silylation of Alcohols: The Protection Reaction
The primary application of chlorotripropylsilane is the protection of hydroxyl groups.[2] Alcohols, acting as nucleophiles, react with chlorotripropylsilane in the presence of a non-nucleophilic base (e.g., imidazole, pyridine, or triethylamine) to form a stable tripropylsilyl ether.[11] The base is essential to neutralize the HCl byproduct, driving the reaction to completion.[4][11]
The general mechanism involves:
-
The alcohol's oxygen atom attacks the electrophilic silicon center.
-
The chloride ion is displaced as a leaving group.
-
The base deprotonates the resulting oxonium ion to yield the neutral silyl ether and the protonated base.[11]
Silyl ethers are valuable because they mask the reactivity of the hydroxyl group, which is acidic and nucleophilic.[2] The tripropylsilyl (TPS) group is sterically bulkier than the more common trimethylsilyl (TMS) or triethylsilyl (TES) groups, which means it offers greater stability under a wider range of reaction conditions.[2][12] This stability allows chemists to perform other transformations on the molecule without affecting the protected alcohol.[2]
Applications in Research and Development
Chlorotripropylsilane is a key tool in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures.
Protecting Group Chemistry
In drug development, intermediates often possess multiple reactive functional groups. Silyl ethers formed from chlorotripropylsilane protect alcohols during various synthetic steps, such as oxidation, reduction, or Grignard reactions, and can be selectively removed later.[2][13] The choice of a specific chlorotrialkylsilane is dictated by the required stability; the TPS group is more robust than smaller silyl groups like TMS but is typically removed under similar conditions.[2]
Caption: Workflow for Alcohol Protection using Chlorotripropylsilane.
Derivatization for Analysis
Similar to other silylating agents, chlorotripropylsilane can be used to derivatize non-volatile compounds containing hydroxyl groups, such as sugars or steroids.[4][6] The resulting silyl ethers are more volatile and thermally stable, making them suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[13][14]
Experimental Protocols
The following are generalized protocols for the use of chlorotripropylsilane. All operations should be performed in a well-ventilated fume hood using anhydrous solvents and glassware.
Protocol: Protection of a Primary Alcohol
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq) and a base such as imidazole (1.5 eq) or triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Reaction : Cool the solution to 0 °C using an ice bath. Add chlorotripropylsilane (1.2 eq) dropwise via syringe.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup : Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol: Deprotection of a Tripropylsilyl Ether
-
Preparation : Dissolve the silyl ether (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Reaction : Add a fluoride source, such as a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
-
Monitoring : Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup : Quench the reaction by adding water and extract the product with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alcohol as needed.
Spectroscopic Characterization
Confirming the structure of chlorotripropylsilane and its derivatives is achieved through a combination of spectroscopic methods.
Caption: Logical workflow for spectroscopic structure confirmation.
Table 2: Spectroscopic Data for Chlorotripropylsilane
| Technique | Expected Features | Source |
| ¹H NMR | Signals corresponding to the propyl chain protons (-CH₂-Si, -CH₂-CH₂, -CH₃) would be expected. A spectrum for the related chlorotri-n-propylsilane in CDCl₃ shows characteristic multiplets. | [3] |
| ¹³C NMR | Resonances for the three distinct carbon atoms of the n-propyl groups attached to silicon. | [5] |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (~2875-2960 cm⁻¹), C-H bending (~1380-1460 cm⁻¹), and a Si-Cl stretch (~550 cm⁻¹). | [15] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (192.8 g/mol ) and characteristic fragmentation patterns, such as the loss of a propyl group. | [1][3] |
Safety and Handling
Chlorotripropylsilane is a hazardous chemical that requires careful handling.[1]
-
Hazards : It is classified as a substance that causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] The compound reacts violently with water, releasing toxic and corrosive HCl gas.[4][16]
-
Handling : Use only in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[17][18] Keep away from heat, sparks, and open flames.[19] Containers should be kept tightly closed under an inert atmosphere to prevent contact with moisture.[17]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, strong acids, strong bases, and oxidizing agents.[10][17]
-
Spills : In case of a spill, remove all ignition sources.[20] Absorb the spill with an inert, non-combustible material like vermiculite or sand and place it in a sealed container for disposal.[20]
References
- Material Safety Data Sheet: 3-Chloropropyltrichlorosilane. (n.d.).
-
PubChem. (n.d.). Chlorotripropylsilane. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane... Retrieved from [Link]
- (2025, October 11). The Role of (3-Chloropropyl)trimethylsilane in Modern Organic Synthesis.
- Chlorotrimethylsilane: Synthesis, Applications, and Safety in Organic Chemistry. (n.d.).
-
Fiveable. (n.d.). Chlorotrialkylsilanes Definition. Retrieved from [Link]
-
SpectraBase. (n.d.). Chlorotri-n-propylsilane. John Wiley & Sons, Inc. Retrieved from [Link]
- Unlocking the Potential: Applications of Chlorotrimethylsilane in Specialty Chemicals. (n.d.).
- Beyond Protection: The Diverse Roles of Chlorotrimethylsilane in Chemical Applications. (n.d.).
-
SpectraBase. (n.d.). Chlorotriisopropylsilane. John Wiley & Sons, Inc. Retrieved from [Link]
-
Solubility of Things. (n.d.). Chlorotrimethylsilane. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Chlorotrimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Silane, chlorotrimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. PMC. Retrieved from [Link]
-
Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Alcohol Protection using TMSCl. Retrieved from [Link]
Sources
- 1. Chlorotripropylsilane | C9H21ClSi | CID 70445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. spectrabase.com [spectrabase.com]
- 4. What is Chlorotrimethylsilane?_Chemicalbook [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 7. 三甲基氯硅烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chlorotrimethylsilane CAS#: 75-77-4 [m.chemicalbook.com]
- 11. orgosolver.com [orgosolver.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. Chlorotrimethylsilane(75-77-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. 3-Chloropropyltrichlorosilane MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 18. fishersci.com [fishersci.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. datasheets.scbt.com [datasheets.scbt.com]
